

What are the physicochemical properties of Argentine alkaloid?

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Compound of Interest

Compound Name: *Argentine*

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Physicochemical Properties of Hyoscyamine: A Technical Guide

Executive Summary: The term "**Argentine** alkaloid" is a general classification and does not refer to a specific chemical compound. This guide focuses on the physicochemical properties of L-Hyoscyamine, a prominent tropane alkaloid found in various plants of the Solanaceae family, which are native to or cultivated in Argentina, including species like *Datura stramonium* and *Atropa belladonna*.^{[1][2][3]} Hyoscyamine is the levorotatory isomer of atropine and exhibits significant anticholinergic activity.^{[1][2][4]} This document provides a comprehensive overview of its key physicochemical characteristics, detailed experimental protocols for their determination, and visual diagrams to illustrate its structure and analytical workflows.

Chemical and Physical Properties

Hyoscyamine is a white, crystalline powder, often appearing as silky, tetragonal needles when crystallized from alcohol.^[1] It is known to be affected by light and heat and can be easily racemized to form atropine.^[1]

The quantitative physicochemical properties of L-Hyoscyamine are summarized in the table below for easy reference and comparison.

Property	Value	Conditions / Notes	Source(s)
Molecular Formula	C ₁₇ H ₂₃ NO ₃	[4][5]	
Molecular Weight	289.37 g/mol	[4][5]	
Melting Point	108.5 °C	[1][2][4][5][6]	
Boiling Point	431.53 °C	Rough estimate	[5]
pKa	9.7	at 21 °C	[5][6]
Optical Rotation [α] _D	-21.0°	at 20 °C in alcohol	[1]
Water Solubility	3.56 g/L (3560 mg/L)	at 20 °C, pH 9.5	[2][4]
1 g in 281 mL	[1][6]		
Solubility in Organic Solvents	Freely soluble in alcohol and chloroform.	[1][5][6]	
1 g in 69 mL of ether	[1][6]		
1 g in 150 mL of benzene	[1][6]		
LogS	-1.91	[1][4]	
Appearance	White crystalline powder; Silky, tetragonal needles	[1]	

Spectroscopic analysis is crucial for the identification and quantification of hyoscyamine.

- UV-Vis Spectroscopy: In methanol, hyoscyamine exhibits maximum absorption at wavelengths (λ_{max}) of 252 nm, 258 nm, and 264 nm.[1][6]
- Mass Spectrometry: Key mass spectral peaks for hyoscyamine have been identified at m/z values of 83, 94, 124, 140, and 289.[1]
- NMR Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are used for the structural elucidation and enantiomeric differentiation of hyoscyamine.[7][8][9][10]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard pharmacopeial methods and established scientific literature.

The melting range of a substance is a critical indicator of its purity. The USP <741> method provides a standardized procedure.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Apparatus:

- Melting range apparatus (e.g., oil bath or metal block).
- Capillary tubes (0.8-1.2 mm internal diameter).
- Calibrated thermometer or temperature sensor.
- USP Melting Point Reference Standards for calibration.[\[11\]](#)

Procedure:

- Sample Preparation: Gently pulverize the dry hyoscyamine sample to a fine powder.
- Capillary Loading: Charge the capillary tube with the powdered sample to a height of 2-4 mm by tapping the tube on a hard surface.
- Apparatus Setup: Place the charged capillary tube in the melting point apparatus.
- Heating: Heat the apparatus at a controlled rate. Within 10°C of the expected melting point (108.5°C), reduce the heating rate to approximately 1-2°C per minute.[\[14\]](#)
- Observation: Record the temperature at which the substance is first observed to collapse or form a visible liquid (the lower limit of the range) and the temperature at which it is completely melted (the upper limit of the range).[\[11\]](#)[\[12\]](#)

Solubility is a fundamental property influencing bioavailability and formulation.

Apparatus:

- Analytical balance.
- Volumetric flasks and pipettes.
- Constant temperature bath or shaker.
- pH meter.
- Filtration apparatus (e.g., syringe filters).
- Analytical instrument for quantification (e.g., HPLC-UV).

Procedure (Equilibrium Solubility Method):

- **Sample Preparation:** Add an excess amount of hyoscyamine to a known volume of the desired solvent (e.g., water, ethanol, chloroform) in a sealed container.
- **Equilibration:** Agitate the mixture in a constant temperature bath (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Allow the mixture to stand, permitting the undissolved solid to settle. Filter an aliquot of the supernatant to remove any solid particles.
- **Quantification:** Dilute the clear filtrate to an appropriate concentration and analyze it using a validated analytical method, such as HPLC-UV, to determine the concentration of dissolved hyoscyamine.[\[15\]](#)[\[16\]](#)
- **Calculation:** The solubility is expressed as mass per unit volume (e.g., g/L or mg/mL).

The pKa value is essential for understanding the ionization state of a drug at different physiological pH values.[\[17\]](#)

Apparatus:

- UV-Vis spectrophotometer.
- Matched quartz cuvettes.

- pH meter.
- Volumetric glassware.

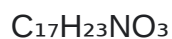
Procedure:

- **Solution Preparation:** Prepare a stock solution of hyoscyamine in a suitable solvent (e.g., methanol or water).
- **Buffer Preparation:** Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
- **Spectral Measurement:** For each buffer solution, add a small, constant volume of the hyoscyamine stock solution to a known volume of the buffer. Record the UV absorbance spectrum over the relevant wavelength range (e.g., 220-300 nm).[\[18\]](#)[\[19\]](#)[\[20\]](#)
- **Data Analysis:** Plot the absorbance at a selected wavelength (where the absorbance changes significantly with pH) against the pH of the buffer solutions.
- **pKa Calculation:** The pKa is the pH at which the concentrations of the ionized and un-ionized forms are equal. This can be determined from the midpoint of the resulting sigmoidal curve. The Henderson-Hasselbalch equation can be applied for precise calculation.[\[17\]](#)[\[21\]](#)

Visualizations

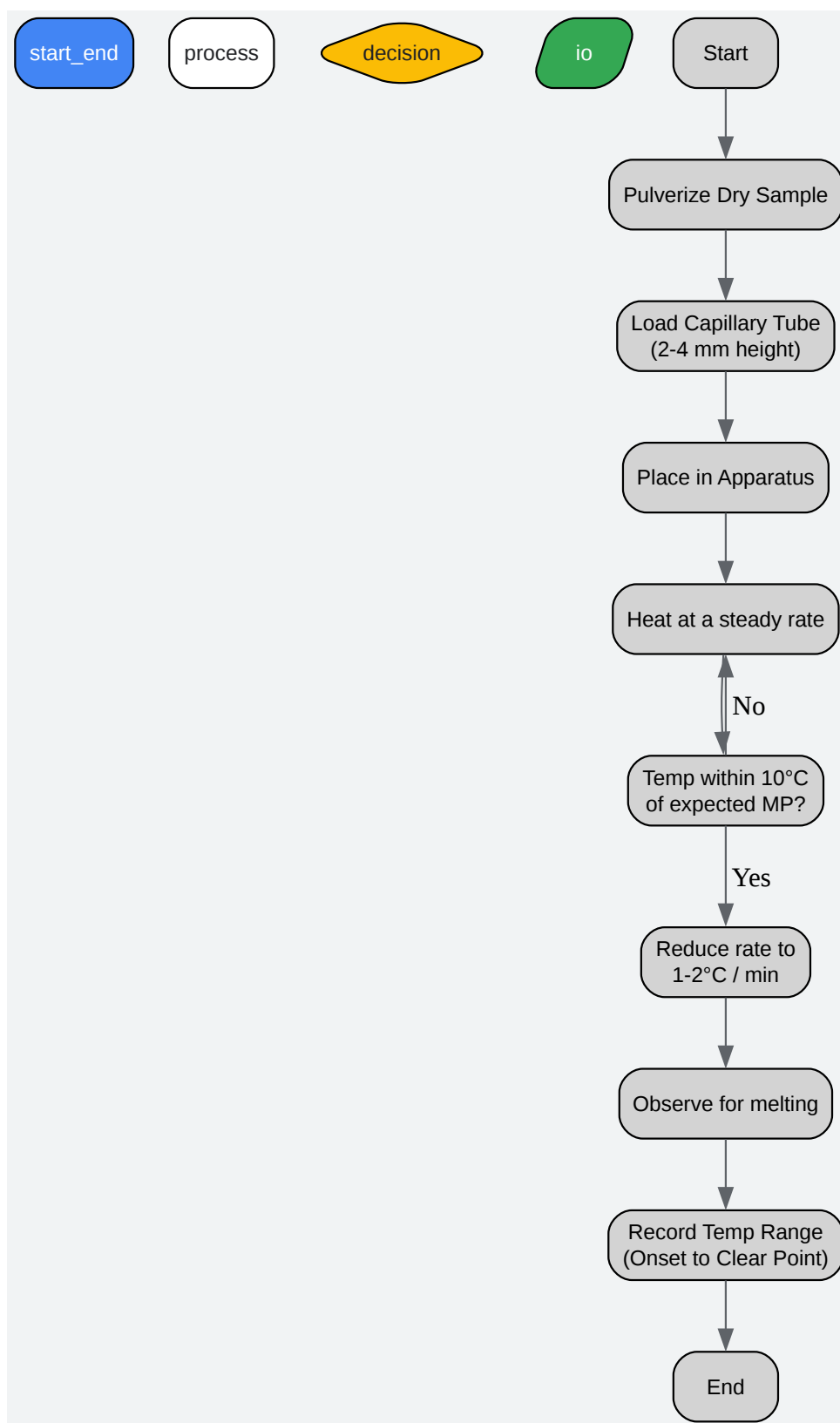
Diagrams created using Graphviz provide clear visual representations of the chemical structure and experimental workflows.

Chemical Structure of L-Hyoscyamine



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Caption: Chemical Structure of L-Hyoscyamine.



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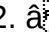
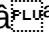
Caption: Experimental Workflow for Melting Point Determination.

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